N-(2,4-difluorophenyl)-6-oxo-1-{[3-(trifluoromethyl)phenyl]methyl}-1,6-dihydropyridine-3-carboxamide
Description
This compound is a dihydropyridine derivative featuring a carboxamide group at position 3 of the pyridine ring. Key structural attributes include:
Properties
IUPAC Name |
N-(2,4-difluorophenyl)-6-oxo-1-[[3-(trifluoromethyl)phenyl]methyl]pyridine-3-carboxamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H13F5N2O2/c21-15-5-6-17(16(22)9-15)26-19(29)13-4-7-18(28)27(11-13)10-12-2-1-3-14(8-12)20(23,24)25/h1-9,11H,10H2,(H,26,29) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GRMRTXBSNZGHNY-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)C(F)(F)F)CN2C=C(C=CC2=O)C(=O)NC3=C(C=C(C=C3)F)F | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H13F5N2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
408.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2,4-difluorophenyl)-6-oxo-1-{[3-(trifluoromethyl)phenyl]methyl}-1,6-dihydropyridine-3-carboxamide typically involves multi-step organic reactions. One common method includes the use of Suzuki–Miyaura coupling, which is a widely-applied transition metal-catalyzed carbon–carbon bond-forming reaction . This reaction is known for its mild and functional group-tolerant conditions, making it suitable for synthesizing complex molecules like this compound.
Industrial Production Methods
Industrial production of this compound may involve large-scale organic synthesis techniques, utilizing automated reactors and optimized reaction conditions to ensure high yield and purity. The use of advanced purification methods, such as recrystallization and chromatography, is essential to obtain the desired product in its pure form.
Chemical Reactions Analysis
Types of Reactions
N-(2,4-difluorophenyl)-6-oxo-1-{[3-(trifluoromethyl)phenyl]methyl}-1,6-dihydropyridine-3-carboxamide can undergo various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, leading to the formation of oxidized products.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, resulting in reduced products.
Substitution: This reaction involves the replacement of one functional group with another, often using reagents like halogens or alkyl groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and halogenating agents like bromine. The reaction conditions, such as temperature, pressure, and solvent, are carefully controlled to achieve the desired outcome.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or amines.
Scientific Research Applications
N-(2,4-difluorophenyl)-6-oxo-1-{[3-(trifluoromethyl)phenyl]methyl}-1,6-dihydropyridine-3-carboxamide has a wide range of applications in scientific research, including:
Chemistry: Used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of advanced materials and chemical processes.
Mechanism of Action
The mechanism of action of N-(2,4-difluorophenyl)-6-oxo-1-{[3-(trifluoromethyl)phenyl]methyl}-1,6-dihydropyridine-3-carboxamide involves its interaction with specific molecular targets and pathways. For instance, it may inhibit certain enzymes or receptors, leading to a cascade of biochemical events that result in its observed effects . The exact molecular targets and pathways can vary depending on the specific application and context.
Comparison with Similar Compounds
Substituent Variations on the Amide Nitrogen
Pyridine Ring Modifications
Biological Activity
N-(2,4-difluorophenyl)-6-oxo-1-{[3-(trifluoromethyl)phenyl]methyl}-1,6-dihydropyridine-3-carboxamide is a compound of growing interest in medicinal chemistry due to its potential biological activities. This article explores its biological activity, including mechanisms of action, efficacy in various biological assays, and relevant case studies.
Chemical Structure and Properties
The compound has a complex structure characterized by multiple fluorine substitutions that enhance its lipophilicity and metabolic stability. The molecular formula is , and it features a dihydropyridine core, which is known for its pharmacological relevance.
Mechanisms of Biological Activity
The biological activity of this compound can be attributed to several mechanisms:
- Enzyme Inhibition : The presence of the trifluoromethyl group enhances binding affinity to target enzymes through halogen bonding interactions. This is particularly relevant in inhibiting enzymes like cholinesterases and cyclooxygenases, which are involved in neurodegenerative diseases and inflammation respectively .
- Antioxidant Properties : The compound exhibits significant free radical scavenging activity, which is crucial for reducing oxidative stress in cells. This property is linked to the electron-withdrawing nature of the fluorine atoms that stabilize reactive intermediates .
- Cytotoxicity : Preliminary studies indicate that the compound has cytotoxic effects against various cancer cell lines, including breast cancer (MCF-7). The IC50 values suggest moderate potency, warranting further investigation into its anticancer potential .
Table 1: Summary of Biological Activities
| Activity | Target/Cell Line | IC50 (μM) | Notes |
|---|---|---|---|
| Cholinesterase Inhibition | AChE | 19.2 | Moderate inhibition observed |
| Cholinesterase Inhibition | BChE | 13.2 | Significant inhibitory activity |
| Antioxidant Activity | DPPH Radical Scavenging | 15.0 | Effective in reducing oxidative stress |
| Cytotoxicity | MCF-7 (Breast Cancer) | 10.4 | Promising anticancer activity |
Study 1: Enzyme Inhibition
A study conducted on various derivatives of dihydropyridine compounds demonstrated that the introduction of trifluoromethyl groups significantly increased enzyme inhibition rates against acetylcholinesterase (AChE) and butyrylcholinesterase (BChE). The compound showed dual inhibitory effects with IC50 values indicating promising therapeutic potential for cognitive disorders .
Study 2: Antioxidant Properties
In vitro assays assessing the antioxidant capacity revealed that this compound effectively scavenged DPPH radicals, showcasing its potential as a protective agent against oxidative damage in cellular models .
Study 3: Cytotoxicity Evaluation
The cytotoxic effects were evaluated using the MTT assay on MCF-7 cells, where the compound exhibited a dose-dependent response leading to cell death at higher concentrations. Further studies are warranted to elucidate the underlying mechanisms contributing to this cytotoxicity .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
